REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[CH3:7][N:8]=[C:9]=[S:10]>CN(C)C=O>[NH2:1][C:2]1[N:3]([C:9]([NH:8][CH3:7])=[S:10])[N:4]=[CH:5][N:6]=1
|
Name
|
|
Quantity
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3.91 g
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Type
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reactant
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Smiles
|
NC1=NNC=N1
|
Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
After the reaction
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Type
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CUSTOM
|
Details
|
the resulting substance was removed by filtration
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Type
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EXTRACTION
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Details
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the filtrate was extracted with ethyl acetate
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Type
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CUSTOM
|
Details
|
after which the obtained white solid was recrystallized from ethanol and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NN1C(=S)NC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |